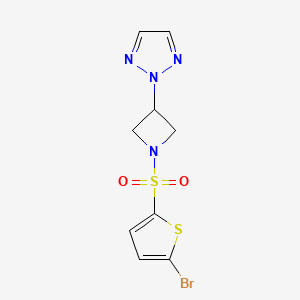

2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

描述

属性

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O2S2/c10-8-1-2-9(17-8)18(15,16)13-5-7(6-13)14-11-3-4-12-14/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSGIGASMZVSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS Number: 2176201-74-2) is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 349.2 g/mol. The structure combines a triazole ring with a sulfonyl group attached to a bromothiophene moiety, which is believed to enhance its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : A study evaluated the antiproliferative activity of several triazole derivatives against human cancer cell lines including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon). The compound exhibited notable activity with IC50 values comparable to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HepG2 | 6.06 | Doxorubicin | 5.0 |

| MCF-7 | 1.1 | Doxorubicin | 0.5 |

| HCT-116 | 2.6 | Doxorubicin | 3.0 |

These results indicate that the compound has a strong potential as an anticancer agent.

The mechanism underlying the anticancer activity of 1,2,3-triazoles is often linked to their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells by disrupting the synthesis of dTTP, a precursor for DNA replication .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:

- Microbial Inhibition : The compound was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations. This suggests that compounds with triazole structures can be effective against bacterial infections .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0063 μmol/mL |

| S. aureus | Not specified |

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole hybrids and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that specific structural modifications significantly enhanced their potency .

- Apoptosis Induction : Research indicated that certain derivatives could induce apoptosis through reactive oxygen species (ROS) production and activation of apoptotic pathways in cancer cells .

- Comparative Studies : In comparative studies with other known anticancer agents, triazole derivatives consistently demonstrated superior or comparable efficacy, highlighting their potential as new therapeutic agents in oncology .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonyl-1,2,3-triazole derivatives. Below is a comparative analysis with structurally related compounds from the literature:

Key Observations:

Halogen Effects: Bromine substituents (as in the target compound and 9c) enhance lipophilicity and may improve membrane permeability compared to non-halogenated analogues like 2-(phenylsulfonyl)-2H-1,2,3-triazole .

Core Heterocycles : The azetidine ring in the target compound confers rigidity and reduced steric hindrance relative to bulkier substituents (e.g., benzodiazolyl in 9c), which could optimize target engagement .

Biological Activity Trends : Sulfonyl-triazole derivatives consistently show moderate anticancer or antimicrobial activity, with halogenation (Br, F) enhancing potency in some cases .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, and how can regioselectivity be controlled during its formation?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated alkylation. For regioselective synthesis, mild conditions using DBU (1,8-diazabicycloundec-7-ene) in acetonitrile with bromomethylthiophene derivatives are effective. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2 equivalents of bromomethylthiophene) ensures high regioselectivity for the 1,2,3-triazole moiety .

- Key Data : Reaction yields (51–91%) and regioselectivity (>90%) are achievable under controlled conditions, as demonstrated in analogous triazole syntheses .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : Confirm substitution patterns via -NMR coupling constants (e.g., azetidine protons at δ 3.5–4.5 ppm, thiophene protons at δ 6.8–7.2 ppm).

- Elemental Analysis : Match experimental vs. calculated C, H, N, S, and Br percentages (tolerances ≤0.4%).

- HPLC : Purity ≥95% with a C18 column (acetonitrile/water gradient).

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological activity of this compound, particularly its interaction with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like monoacylglycerol lipase (MGL) or α1-adrenergic receptors. Focus on the sulfonylazetidine group’s hydrogen-bonding potential and the bromothiophene’s hydrophobic interactions.

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.

Q. How can crystallographic data resolve contradictions in proposed molecular conformations or regiochemical assignments?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Refine structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for high-symmetry space groups).

- OLEX2 Integration : Visualize electron density maps to confirm sulfonyl group orientation and triazole-azetidine dihedral angles.

Q. What experimental design considerations are critical for evaluating this compound’s actoprotective or antimicrobial activity?

- Methodological Answer :

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at concentrations 0.1–100 µg/mL.

- Actoprotective Models : Assess oxidative stress resistance in D. melanogaster or murine models via catalase/SOD activity measurements.

- Supporting Evidence : Triazole-thione derivatives exhibited IC values of 8–25 µM against pathogenic strains, linked to thiophene sulfonyl groups’ electron-withdrawing effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or biological activity across studies?

- Resolution Strategy :

- Control Experiments : Replicate reactions under cited conditions (solvent purity, catalyst batch).

- Meta-Analysis : Compare substituent effects; bromine’s steric bulk may reduce yields in crowded systems (e.g., 5-bromothiophene vs. 4-fluorophenyl derivatives) .

- Example : A 20% yield variation in triazole synthesis was traced to residual moisture in acetonitrile, highlighting solvent dryness as a critical factor .

Structural and Mechanistic Insights

Q. What role does the 5-bromothiophene moiety play in stabilizing the compound’s conformation or reactivity?

- Analysis :

- Electron Effects : Bromine’s inductive withdrawal enhances sulfonyl group electrophilicity, facilitating nucleophilic substitutions.

- Conformational Rigidity : X-ray data show planar thiophene-sulfonyl-azetidine alignment (torsion angles <10°), reducing entropic penalties during target binding .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。